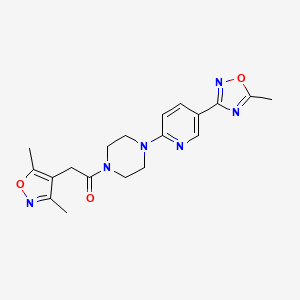

![molecular formula C15H19ClN2OS B2946390 N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide CAS No. 632298-79-4](/img/structure/B2946390.png)

N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

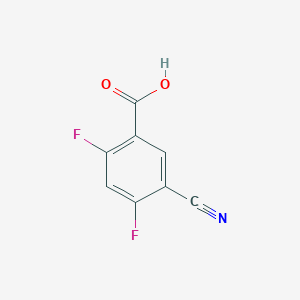

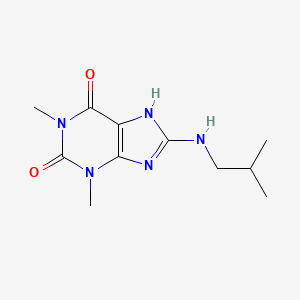

“N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide” is a compound with a molecular weight of 311.86 . It has a unique structure that includes an adamantyl group, a thiazol group, and a chloroacetamide group .

Synthesis Analysis

The synthesis of adamantane derivatives like this compound is often achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . In a related study, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis

The InChI code for this compound is1S/C15H20ClN2OS/c16-7-13(19)18-14-17-8-12(20-14)15-4-9-1-10(5-15)3-11(2-9)6-15/h8-11,20H,1-7H2,(H,17,18,19) . This indicates the presence of an adamantyl group, a thiazol group, and a chloroacetamide group in the molecule . Chemical Reactions Analysis

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties . They can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.86 . It is stored at a temperature between 28°C .将来の方向性

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . Therefore, future research could focus on exploring these properties and developing new synthesis methods for adamantane derivatives.

作用機序

Target of Action

Adamantane derivatives are known to interact with various biological targets, including enzymes and receptors . More research is needed to identify the specific targets of this compound.

Mode of Action

The compound likely interacts with its targets, leading to changes in their function. The thiazole ring in the compound may play a crucial role in these interactions .

Biochemical Pathways

Thiazole-containing compounds are known to modulate various biological pathways

Pharmacokinetics

The adamantane moiety in the compound may enhance its lipophilicity, potentially influencing its pharmacokinetic profile .

Result of Action

Adamantane derivatives have been shown to exhibit various biochemical and physiological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide . For instance, the compound’s stability may be affected by temperature and pH . Additionally, the compound’s efficacy may be influenced by the presence of other molecules in its environment .

特性

IUPAC Name |

N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2OS/c16-7-13(19)18-14-17-8-12(20-14)15-4-9-1-10(5-15)3-11(2-9)6-15/h8-11H,1-7H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNVNMRVAMLZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CN=C(S4)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl}benzoate](/img/structure/B2946312.png)

![4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile](/img/structure/B2946316.png)

![N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide](/img/structure/B2946323.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2-ethoxybenzoate](/img/structure/B2946324.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2946330.png)